Benzyl 3-formylpiperidine-1-carboxylate
CAS No.: 201478-72-0
Cat. No.: VC21097163
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201478-72-0 |
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Molecular Formula | C14H17NO3 |
Molecular Weight | 247.29 g/mol |
IUPAC Name | benzyl 3-formylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2 |
Standard InChI Key | QKGTVOXHDCVOAW-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O |
Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O |
Introduction
Structural Characteristics and Identification
Chemical Structure and Formula
Benzyl 3-formylpiperidine-1-carboxylate is characterized by its molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . The compound consists of a piperidine ring scaffold with two key functional groups: a formyl (-CHO) group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom (1-position). This structural arrangement creates a molecule with multiple reaction sites, particularly the reactive aldehyde group that facilitates further functionalization.
Identification and Nomenclature
The compound is identified by several synonyms and classification systems:
Identifier Type | Information |
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CAS Number | 201478-72-0 |
IUPAC Name | Benzyl 3-formylpiperidine-1-carboxylate |
Alternative Names | Benzyl 3-formyl-1-piperidinecarboxylate |
InChI Key | QKGTVOXHDCVOAW-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O |
DSSTOX Substance ID | DTXSID30432552 |
The compound exists in stereoisomeric forms, with the (R)-enantiomer identified by CAS number 435275-28-8 .
Physicochemical Properties
Physical Properties
Benzyl 3-formylpiperidine-1-carboxylate possesses several notable physical properties that influence its handling and applications in chemical processes:
Property | Value |
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Molecular Weight | 247.29 g/mol |
Physical State | Not specified in sources |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 384.5±42.0 °C at 760 mmHg |
Flash Point | 186.3±27.9 °C |
Index of Refraction | 1.594 |
Vapor Pressure | 0.0±0.9 mmHg at 25°C |
These physical properties indicate a relatively stable compound with low volatility under standard conditions, as evidenced by its high boiling point and low vapor pressure .
Chemical Properties
The chemical reactivity of Benzyl 3-formylpiperidine-1-carboxylate is primarily defined by its functional groups. The aldehyde group at the 3-position is particularly reactive and can participate in numerous chemical transformations:
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The formyl group serves as an electrophilic center, making it susceptible to nucleophilic addition reactions.
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The carbamate group (benzyloxycarbonyl) provides protection for the piperidine nitrogen while also enabling selective deprotection under appropriate conditions.
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The compound can undergo both oxidation reactions (converting the aldehyde to a carboxylic acid) and reduction reactions (transforming the aldehyde to a hydroxymethyl group).
These properties make the compound a valuable building block in organic synthesis, particularly for the creation of more complex piperidine derivatives with potential biological activities .
Synthesis and Preparation Methods
Synthetic Routes
While detailed synthesis procedures were limited in the search results, the preparation of Benzyl 3-formylpiperidine-1-carboxylate typically involves several key steps:
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Protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, typically through reaction with benzyl chloroformate under basic conditions.
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Introduction of the formyl group at the 3-position through appropriate oxidation reactions.
The starting material for synthesis often includes commercially available 3-(hydroxymethyl)piperidine, which can be oxidized to introduce the formyl functionality .
Stereochemical Considerations
The synthesis of stereochemically pure forms (such as the R-enantiomer) requires stereoselective synthetic approaches or resolution of racemic mixtures. The stereochemistry at the 3-position is particularly important for applications where specific spatial arrangements are required for biological activity or further synthetic transformations .
Applications in Scientific Research
Organic Synthesis Applications
Benzyl 3-formylpiperidine-1-carboxylate serves as a valuable building block in organic synthesis due to its reactive aldehyde group. Key applications include:
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Serving as an intermediate in the synthesis of complex piperidine derivatives.
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Participating in aldol condensation reactions to form carbon-carbon bonds.
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Undergoing reductive amination reactions to introduce amino functionality.
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Functioning as a precursor for more complex pharmaceutical intermediates.
The presence of both the protected nitrogen and the reactive aldehyde group makes this compound particularly useful for selective functionalization strategies in multi-step syntheses .
Medicinal Chemistry Applications
In pharmaceutical research, Benzyl 3-formylpiperidine-1-carboxylate has shown potential as a precursor for biologically active compounds:
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Development of enzyme inhibitors, particularly those targeting monoacylglycerol lipase (MAGL).
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Synthesis of compounds that may modulate receptor activity in neurological pathways.
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Creation of potential therapeutic agents for conditions related to the endocannabinoid system.
The piperidine scaffold is a common structural feature in many pharmaceuticals, making this formylated derivative an important starting point for drug discovery efforts .
Biochemical Research
The compound's ability to interact with specific biological targets makes it valuable for studying enzyme mechanisms and protein interactions. Its structural features enable researchers to explore:
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Metabolic processes involving aldehyde-containing compounds.
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Enzyme kinetics, particularly for enzymes that process aldehydes.
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Structure-activity relationships in drug-target interactions.
These applications contribute to a deeper understanding of biochemical pathways and potential therapeutic interventions .
Comparative Analysis with Related Compounds
Structural Analogs
Benzyl 3-formylpiperidine-1-carboxylate belongs to a broader family of protected piperidine derivatives. Key structural variations include:
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Enantiomeric forms: The (R)- and (S)-enantiomers, which differ in their three-dimensional arrangement.
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Positional isomers: Compounds with the formyl group at different positions on the piperidine ring.
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Functional group variations: Derivatives where the formyl group is replaced by other functional groups (e.g., hydroxymethyl, carboxylic acid).
These structural variations significantly influence the reactivity, stability, and potential applications of the compounds in research settings .
Reactivity Comparison
The presence of the formyl group in Benzyl 3-formylpiperidine-1-carboxylate distinguishes it from other protected piperidine derivatives:
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The aldehyde functionality provides a reactive site for nucleophilic addition reactions, which is absent in non-formylated analogs.
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Compared to derivatives with carboxylic acid groups, the aldehyde offers different reactivity patterns and is more susceptible to reduction.
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Unlike hydroxymethyl derivatives, the formyl group cannot act as a nucleophile but serves as an electrophilic center.
These differences in reactivity make each analog suitable for specific synthetic transformations in organic chemistry .
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